molecular formula C7H10F3N3 B2405638 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine CAS No. 1006455-31-7

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine

Cat. No.: B2405638
CAS No.: 1006455-31-7
M. Wt: 193.173
InChI Key: WTBFWCUKDVZZJX-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with propylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and catalysts to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties.

Biology

In biological research, this compound can be used to study the effects of trifluoromethylated pyrazole derivatives on biological systems. It may serve as a precursor for the development of new drugs or bioactive molecules.

Medicine

Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties. Its trifluoromethyl group enhances the stability and reactivity of the resulting products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyrazole derivatives such as:

  • 3-(Trifluoromethyl-pyrazol-1-yl)-acetic acid
  • 3-(Trifluoromethyl-pyrazol-1-yl)-methanol

Uniqueness

What sets 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine apart is its propylamine chain, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other trifluoromethylated pyrazoles may not be as effective .

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)6-2-5-13(12-6)4-1-3-11/h2,5H,1,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBFWCUKDVZZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006455-31-7
Record name 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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